![molecular formula C12H7Cl2F3N2O B1607934 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 76471-06-2](/img/structure/B1607934.png)

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Overview

Description

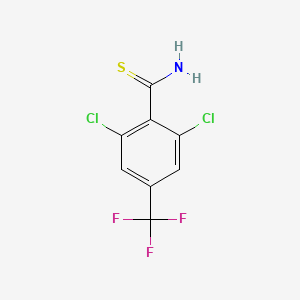

“3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is a chemical compound used as a primary and secondary intermediate in chemical synthesis . It is related to “4-Chloro-3-(trifluoromethyl)aniline”, which has a molecular weight of 195.57 .

Synthesis Analysis

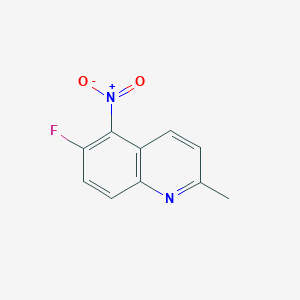

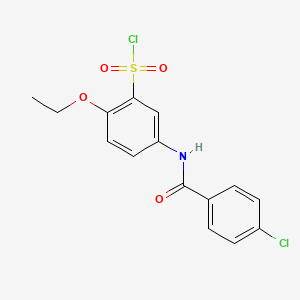

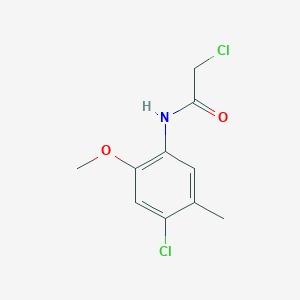

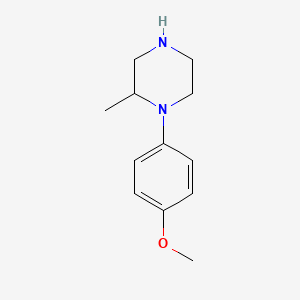

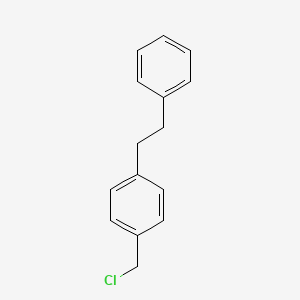

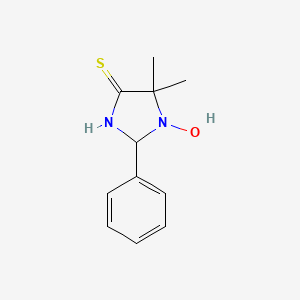

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis

The molecular formula of “3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is C12H7Cl2F3N2O . It has a molecular weight of 323.09800 .Scientific Research Applications

Fungicide Applications

A study on fluazinam, a compound with a structural similarity, reveals its crystal structure and interactions forming a three-dimensional network. This insight is crucial for understanding its activity as a fungicide and can be applied to designing new compounds with enhanced activity and stability (Youngeun Jeon et al., 2013).

Conductive Polymers

Research comparing the polymerization of aniline and pyrrole demonstrates the effects of oxidizing agents on the yield and conductivity of polyaniline and polypyrrole. This knowledge is beneficial in the development of conductive polymers for various technological applications (N. V. Blinova et al., 2007).

Photoluminescent and Magnetic Properties

A study on the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes explores their photoluminescent and magnetic properties. This research could inform the development of new materials for electronic and photonic devices (F. Pointillart et al., 2009).

Coordination Chemistry

Research on Hg(II), Ag(I), and Au(I) complexes with aniline or pyridine-functionalized N-heterocyclic carbene provides insights into coordination chemistry and the potential for developing new catalysts and materials with specific electronic properties (Ren-Tai Zhuang et al., 2013).

Vibrational Analysis for NLO Materials

A study on the vibrational analysis of chloro- and bromo-aniline derivatives provides valuable information for the development of nonlinear optical (NLO) materials. Understanding the effects of substituents on the vibrational spectra can guide the design of materials with desired optical properties (B. Revathi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to act on cell surface tyrosine kinase receptors .

Mode of Action

It’s known that compounds acting on tyrosine kinase receptors often inhibit the activity of these receptors, preventing the activation of downstream signaling pathways .

Biochemical Pathways

Inhibition of these receptors can disrupt these processes .

Pharmacokinetics

Similar compounds have properties such as a melting point of 35-37 °c , which can influence their bioavailability.

Result of Action

Inhibition of tyrosine kinase receptors can lead to decreased cell proliferation, which is often beneficial in the treatment of diseases like cancer .

properties

IUPAC Name |

3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2O/c13-8-4-7(18)1-2-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZUYQAWUPZQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382410 | |

| Record name | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline | |

CAS RN |

76471-06-2 | |

| Record name | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)

![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)

![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)